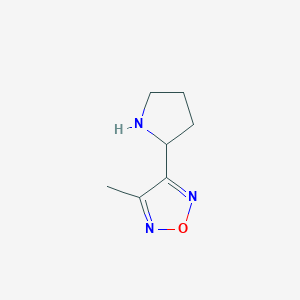

3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole

Description

BenchChem offers high-quality 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-4-pyrrolidin-2-yl-1,2,5-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-7(10-11-9-5)6-3-2-4-8-6/h6,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYORNGAPDTTKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672390 | |

| Record name | 3-Methyl-4-(pyrrolidin-2-yl)-1,2,5-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936940-68-0 | |

| Record name | 3-Methyl-4-(2-pyrrolidinyl)-1,2,5-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-(pyrrolidin-2-yl)-1,2,5-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to a Proposed Synthesis of 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole

Abstract

The convergence of privileged scaffolds—structural motifs frequently found in biologically active compounds—is a cornerstone of modern drug discovery. This guide details a proposed synthetic pathway for a novel hybrid molecule, 3-Methyl-4-pyrrolidin-2-yl-1,2,5-oxadiazole . This compound unites the pyrrolidine ring, a key component of numerous natural alkaloids and FDA-approved drugs, with the 1,2,5-oxadiazole (furazan) moiety, a versatile bioisostere known for its metabolic stability and diverse pharmacological applications.[1][2] As no direct synthesis has been reported in the literature, this whitepaper presents a robust and logical convergent pathway, grounded in established, high-yield chemical transformations. We provide a comprehensive retrosynthetic analysis, detailed experimental protocols for key steps, and an explanation of the mechanistic rationale behind the chosen methodologies, designed for researchers in synthetic chemistry and drug development.

Introduction and Strategic Imperative

The pyrrolidine ring is a fundamental structural unit in medicinal chemistry, present in drugs ranging from antivirals to central nervous system agents.[2] Its conformational rigidity and ability to engage in critical hydrogen bonding interactions make it an invaluable scaffold. Similarly, the 1,2,5-oxadiazole ring system has garnered significant attention as a bioisosteric replacement for ester and amide functionalities, offering enhanced stability and unique electronic properties that can modulate a compound's pharmacokinetic profile.[1]

The target molecule, 3-Methyl-4-pyrrolidin-2-yl-1,2,5-oxadiazole , represents an intriguing fusion of these two frameworks. Its synthesis poses a unique challenge: the stereoselective construction and coupling of two distinct heterocyclic systems. This guide proposes a convergent synthesis, which offers superior efficiency and modularity by allowing the two key fragments to be prepared in parallel and coupled in a late-stage step.

Retrosynthetic Analysis and Pathway Design

A retrosynthetic analysis reveals two primary disconnection points around the central C-C bond linking the two heterocyclic rings. Our proposed strategy focuses on a convergent approach, targeting two key intermediates: a protected pyrrolidine synthon and a functionalized oxadiazole. This approach is chosen for its flexibility, allowing for optimization of each branch independently before the crucial coupling step.

The primary disconnection (A ) between the C2 of the pyrrolidine and C4 of the oxadiazole suggests a coupling reaction, such as a reductive amination, between a pyrrolidine derivative and an oxadiazole aldehyde. The pyrrolidine fragment (II ) can be traced back to a chiral precursor like (S)-N-Boc-2-cyanopyrrolidine, which is commercially available or readily synthesized from L-proline derivatives.[3][4] The oxadiazole fragment (III ) can be constructed from a simple α-diketone via a classical dioxime cyclization.[5][6]

Proposed Synthetic Pathway and Experimental Protocols

The forward synthesis is divided into three core stages:

-

Synthesis of the Pyrrolidine Synthon (Intermediate II ).

-

Synthesis of the Oxadiazole Synthon (Intermediate III ).

-

Convergent Coupling and Final Deprotection.

Stage 1: Synthesis of (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (II)

This stage focuses on converting a readily available chiral nitrile into the required primary amine. The tert-butoxycarbonyl (Boc) group is selected as the protecting group due to its stability under a wide range of conditions and its facile removal under acidic conditions.[7][8]

Protocol 3.1.1: Synthesis of (S)-N-Boc-2-cyanopyrrolidine (IV)

This intermediate can be synthesized from commercially available N-Boc-L-prolinamide. The dehydration of the primary amide to a nitrile is a robust and high-yielding transformation.

-

Rationale: Cyanuric chloride is an effective and mild dehydrating agent for this conversion, often proceeding at room temperature with simple workup procedures.[9]

-

Step-by-Step Protocol:

-

To a stirred solution of N-Boc-L-prolinamide (1.0 eq) in anhydrous dimethylformamide (DMF, 5 mL per gram of amide), add cyanuric chloride (0.6 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by Thin Layer Chromatography (TLC) until consumption of the starting material.

-

Quench the reaction by carefully adding ice-water.

-

Extract the product with ethyl acetate (3x volumes).

-

Wash the combined organic layers sequentially with water and saturated brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford (S)-N-Boc-2-cyanopyrrolidine as a white solid.

-

Protocol 3.1.2: Reduction to (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (II)

The reduction of the nitrile to a primary amine is a critical step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.

-

Rationale: LiAlH₄ is highly effective for the complete reduction of nitriles to primary amines. The reaction is typically fast and clean, although it requires anhydrous conditions and careful quenching.

-

Step-by-Step Protocol:

-

Prepare a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

-

Slowly add a solution of (S)-N-Boc-2-cyanopyrrolidine (IV ) (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

-

Cool the reaction to 0 °C and quench sequentially by the cautious dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite®, washing with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude amine (II ), which is often of sufficient purity for the next step.

-

Stage 2: Synthesis of 3-Methyl-1,2,5-oxadiazole-4-carbaldehyde (III)

The construction of the 1,2,5-oxadiazole ring is classically achieved through the cyclization of an α-dioxime.[6]

Protocol 3.2.1: Synthesis of Butane-2,3-dione dioxime (VIII)

-

Rationale: This is a standard condensation reaction between a diketone and hydroxylamine. The reaction is typically high-yielding and straightforward.

-

Step-by-Step Protocol:

-

Dissolve butane-2,3-dione (diacetyl) (1.0 eq) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (2.2 eq) and sodium acetate (2.5 eq).

-

Heat the mixture to reflux for 1 hour.

-

Cool the solution in an ice bath to precipitate the product.

-

Collect the white crystalline solid by filtration, wash with cold water, and dry to yield the dioxime (VIII ).

-

Protocol 3.2.2: Synthesis of 3,4-Dimethyl-1,2,5-oxadiazole

-

Rationale: The cyclization of the dioxime to form the furazan ring requires a dehydrating agent. Heating with a base like potassium hydroxide provides an effective means for this intramolecular condensation.

-

Step-by-Step Protocol:

-

Mix butane-2,3-dione dioxime (VIII ) (1.0 eq) with powdered potassium hydroxide (2.0 eq).

-

Heat the mixture gently. The reaction is exothermic and will proceed to form a liquid.

-

Once the reaction subsides, allow the mixture to cool.

-

Extract the product into diethyl ether.

-

Wash the ether layer with water, dry over anhydrous MgSO₄, and concentrate carefully by distillation to obtain 3,4-dimethyl-1,2,5-oxadiazole.

-

Protocol 3.2.3: Synthesis of 3-Methyl-1,2,5-oxadiazole-4-carbaldehyde (III)

-

Rationale: Selective oxidation of one methyl group to an aldehyde can be achieved using selenium dioxide (SeO₂), a reagent known for oxidizing activated methyl groups adjacent to π-systems.

-

Step-by-Step Protocol:

-

Dissolve 3,4-dimethyl-1,2,5-oxadiazole (1.0 eq) in a suitable solvent such as dioxane/water.

-

Add selenium dioxide (1.1 eq) and heat the mixture to reflux for 12-18 hours.

-

Cool the reaction and filter to remove the black selenium precipitate.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the target aldehyde (III ).

-

Stage 3: Convergent Coupling and Final Deprotection

The final stage involves forming the C-C bond between the two heterocyclic fragments via reductive amination, followed by the removal of the Boc protecting group.

Protocol 3.3.1: Reductive Amination

-

Rationale: Reductive amination is a highly reliable method for forming C-N bonds by coupling an amine with a carbonyl compound.[10] Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for the iminium ion in the presence of the aldehyde, and does not require strictly anhydrous conditions.[11]

-

Step-by-Step Protocol:

-

Dissolve the pyrrolidine amine (II ) (1.0 eq) and the oxadiazole aldehyde (III ) (1.1 eq) in a chlorinated solvent like 1,2-dichloroethane (DCE).

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield the Boc-protected final product.

-

Protocol 3.3.2: Boc Deprotection

-

Rationale: The Boc group is efficiently cleaved under acidic conditions. A solution of hydrochloric acid in an organic solvent provides a clean and effective method for deprotection, yielding the final product as its hydrochloride salt.

-

Step-by-Step Protocol:

-

Dissolve the Boc-protected product from the previous step in a minimal amount of methanol or dioxane.

-

Add a solution of 4M HCl in dioxane (excess, ~10 eq).

-

Stir the mixture at room temperature for 1-3 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Concentrate the solvent under reduced pressure to yield the hydrochloride salt of 3-Methyl-4-pyrrolidin-2-yl-1,2,5-oxadiazole .

-

The free base can be obtained by neutralization with a suitable base and subsequent extraction, if required.

-

Quantitative Data and Validation

As this is a proposed synthesis, experimental data is not available. The following table outlines the expected outcomes based on literature precedents for analogous transformations. Each step incorporates in-process controls (IPC) to create a self-validating system.

| Step No. | Transformation | Key Reagents | Expected Yield | Purity Target | In-Process Control (IPC) Method |

| 3.1.1 | Amide to Nitrile | Cyanuric Chloride | >75%[9] | >95% | TLC (Disappearance of starting material) |

| 3.1.2 | Nitrile to Amine | LiAlH₄ | >80% | >90% | TLC, LC-MS |

| 3.2.1 | Diketone to Dioxime | NH₂OH·HCl | >90% | >98% | Melting Point, NMR |

| 3.2.2 | Dioxime to Oxadiazole | KOH | >70% | >95% | GC-MS |

| 3.2.3 | Methyl Oxidation | SeO₂ | 40-60% | >97% | TLC, GC-MS |

| 3.3.1 | Reductive Amination | STAB | >70%[11] | >95% | LC-MS (Formation of product mass) |

| 3.3.2 | Boc Deprotection | HCl/Dioxane | >95% | >98% | LC-MS (Disappearance of SM) |

Conclusion

This technical guide outlines a logical, robust, and scientifically grounded pathway for the synthesis of the novel heterocyclic compound 3-Methyl-4-pyrrolidin-2-yl-1,2,5-oxadiazole . By employing a convergent strategy, the synthesis maximizes efficiency and modularity. The proposed protocols utilize well-established, high-yielding reactions and common reagents, making this pathway accessible for synthetic and medicinal chemistry laboratories. This work provides a clear roadmap for researchers aiming to explore the chemical space at the intersection of pyrrolidine and oxadiazole scaffolds, potentially unlocking new classes of compounds for drug discovery and development.

References

-

ResearchGate. (n.d.). Synthesis of 1,2,5‐oxadiazole‐N‐oxides from dioximes. Retrieved January 19, 2026, from [Link]

- Stephenson, L., Warburton, W., & Wilson, M. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of The Chemical Society C: Organic.

- Gasco, A. M., et al. (2018). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 23(10), 2649.

- Alexanian, E. J., et al. (2011). Direct Synthesis of 2-Formylpyrrolidines, 2-Pyrrolidinones and 2-Dihydrofuranones via Aerobic Copper-Catalyzed Aminooxygenation and Dioxygenation of 4-Pentenylsulfonamides and 4-Pentenylalcohols.

- Judkins, B. D., et al. (1996). A Versatile Synthesis of Amidines from Nitriles Via Amidoximes.

- Abdel-Naby, A. S. (2015). Effect of reaction condition on conversion of nitrile group to amidoxime. Journal of Industrial and Engineering Chemistry, 21, 936-941.

-

ResearchGate. (n.d.). Standard synthesis of N‐Boc‐(S)‐2‐cyanopyrrolidine (5). Retrieved January 19, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of (S)-3-(Boc-Amino)Pyrrolidine in Building Complex Pharmaceutical Intermediates. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). US8802609B2 - Nitrile and amidoxime compounds and methods of preparation for semiconductor processing.

-

ResearchGate. (n.d.). Synthesis of Extended 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives in the Suzuki Cross-coupling Reactions. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Retrieved January 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 19, 2026, from [Link]

-

ChemRxiv. (2024). Co(III)-Catalyzed Coupling of Enaminones with Oxadiazolones for Imidazole Synthesis. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Azotation and Coupling Reaction of Amino Oxadiazole Ligands with (Characterization, Chromatography, Solubility) Study. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Scheme 2. Retrosynthetic analysis for the synthesis of pyrrolidine derivatives 17-24. Retrieved January 19, 2026, from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 19, 2026, from [Link]

- Kumar, A., et al. (2024).

-

Wikipedia. (n.d.). Reductive amination. Retrieved January 19, 2026, from [Link]

- Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(27), 5645-5652.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,5-oxadiazoles. Retrieved January 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). N-Boc-pyrrolidine. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Reductive amination of aldehydes to primary amines. Retrieved January 19, 2026, from [Link]

- Brimble, M. A., et al. (2012). Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B. Organic & Biomolecular Chemistry, 10(46), 9147-9154.

- Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

-

MDPI. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved January 19, 2026, from [Link]

- Ibragimov, T. I., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6683.

- Google Patents. (n.d.). EP1620396B1 - Process for the preparation of n-substituted 2-cyanopyrrolidines.

- Bozorov, K., et al. (2014). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 19(8), 11686-11737.

- Huck, B. R., & Gellman, S. H. (2005). Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. The Journal of Organic Chemistry, 70(9), 3353-3362.

- Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(4), 115216.

-

Russian Chemical Bulletin. (n.d.). 3-AMINO-4-[5-(CHLOROMETHYL)-1,2,4-OXADIAZOL-3-YL]FURAZAN - A MULTIFUNCTIONAL SYNTHON FOR THE SYNTHESIS OF 1,2,5-OXADIAZOLE DERIVATIVES. Retrieved January 19, 2026, from [Link]

-

Semantic Scholar. (n.d.). Synthesis of Cyclopyrrolidine Clubbed with Oxadiazole Bases and Evaluation of their Anti-Diabetic Activity through in vivo. Retrieved January 19, 2026, from [Link]

-

Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Retrieved January 19, 2026, from [Link]

-

Journal of Basrah Researches ((Sciences)). (n.d.). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Retrieved January 19, 2026, from [Link]

Sources

- 1. ijper.org [ijper.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. (S)-1-Boc-2-cyanopyrrolidine CAS#: 228244-04-0 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,2,5-Oxadiazole synthesis [organic-chemistry.org]

- 7. nbinno.com [nbinno.com]

- 8. 86953-79-9 Cas No. | Pyrrolidine, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 9. (S)-1-Boc-2-cyanopyrrolidine CAS#: 228244-04-0 [m.chemicalbook.com]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Predicted Chemical Properties and Pharmacological Profile of 3-Methyl-4-pyrrolidin-2-yl-1,2,5-oxadiazole

Disclaimer: The following technical guide is a predictive analysis of the chemical and pharmacological properties of 3-Methyl-4-pyrrolidin-2-yl-1,2,5-oxadiazole. As of the writing of this document, there is no specific literature available for this exact molecule. The information presented herein is extrapolated from the known characteristics of the 1,2,5-oxadiazole (furazan) heterocyclic system and the pyrrolidine scaffold, both of which are prevalent in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals as a theoretical framework to inform potential synthesis, characterization, and biological evaluation of this novel compound.

Introduction

The convergence of privileged scaffolds in medicinal chemistry is a proven strategy for the discovery of novel therapeutic agents. This guide focuses on the hypothetical molecule, 3-Methyl-4-pyrrolidin-2-yl-1,2,5-oxadiazole, which combines two such important structural motifs. The 1,2,5-oxadiazole ring is a five-membered heterocycle known for its metabolic stability and its role as a bioisostere for esters and amides.[1] Derivatives of 1,2,5-oxadiazole have demonstrated a wide array of pharmacological activities, including action as carbonic anhydrase inhibitors, antibacterial agents, and vasodilators.[2] The pyrrolidine ring, a five-membered non-aromatic nitrogen heterocycle, is a cornerstone in drug design, appearing in numerous FDA-approved drugs.[3] Its derivatives are known to exhibit diverse biological effects, including anti-inflammatory, anticonvulsant, and enzyme inhibitory activities.[4]

This document will provide a comprehensive overview of the predicted chemical properties, potential synthetic routes, and hypothetical pharmacological profile of 3-Methyl-4-pyrrolidin-2-yl-1,2,5-oxadiazole, offering a roadmap for its future investigation.

Predicted Chemical and Physical Properties

The chemical and physical properties of 3-Methyl-4-pyrrolidin-2-yl-1,2,5-oxadiazole are anticipated to be influenced by the electronic nature of the 1,2,5-oxadiazole ring and the structural characteristics of the pyrrolidine and methyl substituents. The 1,2,5-oxadiazole ring is an electron-poor, π-excessive heterocycle with a significant dipole moment.[5]

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₇H₁₁N₃O | Based on the chemical structure. |

| Molecular Weight | ~167.19 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or low melting solid | Many simple oxadiazole derivatives exist in these forms.[5] |

| Solubility | Soluble in organic solvents like DMSO, methanol, and chloroform.[6] | The presence of the pyrrolidine ring may confer some aqueous solubility, but the overall molecule is likely to be more soluble in organic media. |

| pKa | The pyrrolidine nitrogen will be basic, with a predicted pKa around 10-11. The 1,2,5-oxadiazole ring is weakly basic.[5] | The basicity of the pyrrolidine nitrogen will be a key feature for salt formation and potential pharmaceutical formulations. |

| Stability | Expected to be stable under standard laboratory conditions. The 1,2,5-oxadiazole ring is generally stable.[1] | Avoid strong reducing agents which could potentially cleave the N-O bond of the oxadiazole ring. |

Proposed Synthetic Pathways

Several synthetic strategies can be envisioned for the preparation of 3-Methyl-4-pyrrolidin-2-yl-1,2,5-oxadiazole, primarily focusing on the construction of the 1,2,5-oxadiazole ring. A common and effective method for synthesizing 1,2,5-oxadiazoles is the dehydration of α-dioximes.[5][7]

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 3-Methyl-4-pyrrolidin-2-yl-1,2,5-oxadiazole.

Experimental Protocol: Synthesis via Dehydration of an α-Dioxime

This protocol is a generalized procedure and may require optimization for the specific substrate.

Step 1: Synthesis of the α-Dioxime Intermediate

-

Dissolution: Dissolve the starting diketone (e.g., 1-(pyrrolidin-2-yl)butane-1,2-dione) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Hydroxylamine: Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium hydroxide) to the diketone solution. The base is necessary to liberate free hydroxylamine.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Once the reaction is complete, the α-dioxime intermediate may precipitate out of the solution upon cooling or addition of water. The product can be collected by filtration, washed with cold water, and dried.

Step 2: Cyclization to the 1,2,5-Oxadiazole

-

Dehydration: The cyclization of the α-dioxime to the 1,2,5-oxadiazole can be achieved using a variety of dehydrating agents.[5] A common method involves heating the dioxime with a dehydrating agent such as succinic anhydride or thionyl chloride.[5] Alternatively, milder methods using reagents like 1,1'-carbonyldiimidazole (CDI) at ambient temperature can be employed to avoid decomposition of potentially sensitive functional groups.[7]

-

Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine the α-dioxime intermediate with the chosen dehydrating agent in an appropriate solvent (e.g., toluene for heating with succinic anhydride, or an aprotic solvent for CDI).

-

Heating/Stirring: Heat the reaction mixture to reflux or stir at room temperature, depending on the chosen reagent. Monitor the reaction by TLC.

-

Work-up and Purification: After completion, the reaction mixture is cooled, and the product is isolated. This may involve quenching the reaction, extraction with an organic solvent, and washing with brine. The crude product can then be purified by column chromatography on silica gel.

Characterization and Analytical Methods

The structural confirmation of the synthesized 3-Methyl-4-pyrrolidin-2-yl-1,2,5-oxadiazole would rely on a combination of spectroscopic techniques.[8][9][10]

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons, the protons of the pyrrolidine ring, and any protons on the oxadiazole ring (if applicable, though in this case it is fully substituted). The chemical shifts and coupling patterns will be indicative of the connectivity. |

| ¹³C NMR | Resonances for the carbon atoms of the methyl group, the pyrrolidine ring, and the two distinct carbon atoms of the 1,2,5-oxadiazole ring. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching, C-N stretching, and potentially vibrations associated with the C=N and N-O bonds of the oxadiazole ring.[8] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of the compound. Fragmentation patterns can provide further structural information. |

| UV-Visible Spectroscopy | Electronic transitions within the 1,2,5-oxadiazole ring may result in absorption in the UV region.[8] |

Predicted Pharmacological Profile and Mechanism of Action

The pharmacological activity of 3-Methyl-4-pyrrolidin-2-yl-1,2,5-oxadiazole is likely to be a hybrid of the activities associated with its constituent moieties.

Potential Therapeutic Areas

-

Anticancer: 1,2,5-oxadiazole derivatives have been investigated as antiproliferative agents, with some showing inhibitory effects on enzymes like topoisomerase I.[11]

-

Cardiovascular: Certain pyrrolidinone derivatives have been shown to possess antiarrhythmic and antihypertensive properties, often through interaction with adrenoceptors.[12]

-

Metabolic Disorders: Pyrrolidine derivatives have been explored as antidiabetic agents, for instance, as DPP-IV inhibitors.[13] Additionally, some pyrrolidin-2-one derivatives have been observed to reduce body weight in diet-induced obesity models.[14]

-

Antibacterial: Both oxadiazole and pyrrolidine scaffolds are found in various antibacterial agents.[2][4]

Hypothesized Mechanism of Action

The mechanism of action will depend on the specific therapeutic area. For instance, as an anticancer agent, it could potentially inhibit DNA topoisomerases or other enzymes involved in cell proliferation.[11] In the context of cardiovascular diseases, it might act as an antagonist at α-adrenoceptors.[12] The pyrrolidine moiety could also facilitate interactions with various enzymes and receptors due to its ability to form hydrogen bonds and its defined stereochemistry.[3]

Signaling Pathway Diagram

Caption: Potential signaling pathways for the therapeutic action of the title compound.

Conclusion

While currently a hypothetical molecule, 3-Methyl-4-pyrrolidin-2-yl-1,2,5-oxadiazole represents an intriguing target for synthesis and pharmacological evaluation. The combination of the metabolically robust and pharmacologically active 1,2,5-oxadiazole ring with the versatile and biologically significant pyrrolidine scaffold suggests a high potential for discovering novel biological activities. This guide provides a foundational framework for researchers to embark on the exploration of this promising chemical entity, from its synthesis and characterization to the investigation of its therapeutic potential.

References

-

Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. - JournalsPub. Available at: [Link]

-

Sharma, P. et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1S). Available at: [Link]

-

Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Available at: [Link]

-

Kumar, G. et al. (2023). Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review. Chemical Biology & Drug Design, 102(4), 907-920. Available at: [Link]

-

Synthesis of 1,2,5‐oxadiazole‐N‐oxides from dioximes. - ResearchGate. Available at: [Link]

-

Malawska, B. et al. (2006). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Farmaco, 61(8), 641-9. Available at: [Link]

-

Stebletsova, I. A. et al. (2025). Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds. Russian Chemical Reviews. Available at: [Link]

-

Synthesis of 1,2,5-oxadiazoles - Organic Chemistry Portal. Available at: [Link]

-

Stebletsova, I. A. et al. (2025). Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds. Russian Chemical Reviews. Available at: [Link]

-

Basile, L. et al. (2019). Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Anticancer Research, 39(1), 135-144. Available at: [Link]

-

1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. Journal of Biomolecular Structure & Dynamics, 41(20), 10137-10156. Available at: [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications. Available at: [Link]

-

Petri, S. L. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Medicinal Chemistry, 28(28), 5706-5742. Available at: [Link]

-

Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. ChemistrySelect, 7(5). Available at: [Link]

-

Dudek, M. et al. (2016). Pyrrolidin-2-one derivatives may reduce body weight in rats with diet-induced obesity. European Journal of Pharmacology, 776, 146-155. Available at: [Link]

-

Characterization of Synthesized Heterocyclic Oxadiazole Derivatives Using Mass, UV, IR, and NMR Spectroscopy, Among other Spectroscopic Techniques: Review. STM Journals. Available at: [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. - ResearchGate. Available at: [Link]

-

Poyraz, S. et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. Available at: [Link]

Sources

- 1. ijper.org [ijper.org]

- 2. Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,2,5-Oxadiazole synthesis [organic-chemistry.org]

- 8. journalspub.com [journalspub.com]

- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.stmjournals.com [journals.stmjournals.com]

- 11. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pyrrolidin-2-one derivatives may reduce body weight in rats with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 3-Methyl-4-pyrrolidin-2-yl-1,2,5-oxadiazole

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel chemical entity, 3-Methyl-4-pyrrolidin-2-yl-1,2,5-oxadiazole. In the absence of direct empirical data for this specific molecule within publicly accessible literature, this document constructs a robust scientific hypothesis based on well-established structure-activity relationships (SAR) of analogous compounds. It is proposed that 3-Methyl-4-pyrrolidin-2-yl-1,2,5-oxadiazole functions as a muscarinic acetylcholine receptor (mAChR) agonist . This guide provides a comprehensive exploration of this hypothesis, including the foundational pharmacology of muscarinic receptors, the intricate downstream signaling pathways, and a detailed framework for the experimental validation of the proposed mechanism. Our objective is to furnish the scientific community with a foundational document to guide future research and development efforts for this and related compounds.

Introduction and Rationale for the Hypothesized Mechanism

The oxadiazole scaffold is a privileged structure in medicinal chemistry, with its various isomers being integral to a wide array of pharmacologically active agents.[1][2] While the 1,2,4- and 1,3,4-oxadiazole isomers are more extensively studied, the 1,2,5-oxadiazole (furazan) core is also a component of biologically active molecules.[2][3] The specific compound, 3-Methyl-4-pyrrolidin-2-yl-1,2,5-oxadiazole, combines this heterocyclic core with a pyrrolidine moiety, a common feature in molecules targeting the central nervous system.

The central hypothesis of this guide—that 3-Methyl-4-pyrrolidin-2-yl-1,2,5-oxadiazole is a muscarinic agonist—is predicated on the following key lines of evidence from analogous structures:

-

Bioisosterism with Known Muscarinic Agonists: The 1,2,5-oxadiazole ring can be considered a bioisostere of the ester functionality present in acetylcholine, the endogenous muscarinic agonist. More directly, numerous 1,2,4-oxadiazole derivatives have been synthesized and confirmed as potent muscarinic agonists.[4][5] These compounds often replace the ester group of traditional agonists with the oxadiazole ring, which acts as a hydrogen bond acceptor, a critical interaction for receptor activation.

-

Activity of Related Heterocycles: Research into 1,2,5-thiadiazole derivatives, which are structurally very similar to 1,2,5-oxadiazoles, has yielded potent and selective muscarinic agonists, further strengthening the hypothesis that this general heterocyclic scaffold is conducive to muscarinic receptor activation.

-

The Role of the Cationic Head Group: A defining feature of most muscarinic agonists is a positively charged nitrogen atom at a specific distance from the hydrogen bond acceptor. The pyrrolidine ring in the target molecule contains a basic nitrogen atom that would be protonated at physiological pH, thereby serving as the requisite cationic head group for muscarinic receptor binding. The pyrrolidine scaffold is a well-established component of numerous biologically active compounds, valued for its conformational flexibility and ability to present key pharmacophoric elements in a defined spatial arrangement.[6][7]

Based on this compelling, albeit inferential, evidence, the remainder of this guide will operate under the working hypothesis that 3-Methyl-4-pyrrolidin-2-yl-1,2,5-oxadiazole is a muscarinic agonist.

The Muscarinic Acetylcholine Receptor System

Muscarinic acetylcholine receptors are members of the G protein-coupled receptor (GPCR) superfamily and are central to the function of the parasympathetic nervous system and cholinergic signaling within the central nervous system.[1][7][8] There are five distinct subtypes, M1 through M5, which are coupled to different G proteins and initiate distinct intracellular signaling cascades.[1][7][9]

-

M1, M3, and M5 Receptors: These receptors predominantly couple to G proteins of the Gq/11 family.[1][3][4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[12]

-

M2 and M4 Receptors: These subtypes couple to G proteins of the Gi/o family.[13] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels, notably opening G protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization and reduced neuronal excitability.[9]

Signaling Pathway Diagrams

Caption: Gq-protein coupled signaling cascade for M1, M3, and M5 receptors.

Caption: Gi-protein coupled signaling cascade for M2 and M4 receptors.

Anticipated Pharmacological Profile

Based on the general pharmacology of muscarinic agonists, activation of muscarinic receptors by 3-Methyl-4-pyrrolidin-2-yl-1,2,5-oxadiazole would be expected to elicit a range of parasympathomimetic effects.[6][8][14] The specific profile will depend on its relative affinity and efficacy at the different receptor subtypes.

| Organ System | Receptor(s) | Expected Effect |

| Central Nervous System | M1, M4 | Potential for cognitive enhancement, modulation of dopamine release. |

| Heart | M2 | Bradycardia (decreased heart rate), decreased atrial contractility.[6] |

| Smooth Muscle | M3 | Contraction of gastrointestinal tract, bronchioles, bladder (detrusor), and pupils (miosis).[14] |

| Exocrine Glands | M3 | Increased secretion (salivation, lacrimation, sweating, bronchial secretions).[14] |

| Eye | M3 | Miosis (pupil constriction) and accommodation for near vision.[14] |

A Framework for Experimental Validation

To transition from a well-reasoned hypothesis to empirical fact, a structured experimental plan is essential. This section outlines a self-validating system of protocols designed to definitively characterize the mechanism of action of 3-Methyl-4-pyrrolidin-2-yl-1,2,5-oxadiazole.

Caption: Experimental workflow for validating the hypothesized mechanism of action.

Proposed Synthesis

A plausible synthetic route can be envisioned based on established methods for creating substituted oxadiazoles and pyrrolidines.[15][16] One potential approach involves the cyclization of an appropriate amidoxime with a pyrrolidine-containing carboxylic acid derivative.

Step-by-Step Protocol:

-

Preparation of the Pyrrolidine Precursor: Synthesize a suitably protected 4-carboxy-pyrrolidin-2-yl derivative. This can be achieved through various established routes in heterocyclic chemistry.

-

Amidoxime Formation: Convert acetonitrile to acetamidoxime by reacting it with hydroxylamine.

-

Coupling and Cyclization: Activate the carboxylic acid of the pyrrolidine precursor using a coupling agent such as 1,1'-Carbonyldiimidazole (CDI).

-

Condensation: React the activated pyrrolidine intermediate with acetamidoxime.

-

Cyclodehydration: Heat the resulting O-acylamidoxime intermediate to induce cyclodehydration, forming the 3-methyl-1,2,5-oxadiazole ring.[17]

-

Deprotection and Purification: Remove any protecting groups and purify the final compound using High-Performance Liquid Chromatography (HPLC). Confirm the structure using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

In Vitro Pharmacological Assays

Objective: To determine the binding affinity (Ki) of the compound for each of the five human muscarinic receptor subtypes (M1-M5).

Protocol:

-

Membrane Preparation: Use cell membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing one of the human M1, M2, M3, M4, or M5 receptor subtypes.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of the test compound (3-Methyl-4-pyrrolidin-2-yl-1,2,5-oxadiazole).

-

Incubation: Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Wash the filters, and measure the radioactivity retained on them using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Objective: To measure the ability of the compound to activate G proteins coupled to muscarinic receptors and determine its potency (EC₅₀) and efficacy.

Protocol:

-

Membrane Preparation: Use the same receptor-expressing cell membranes as in the binding assays.

-

Assay Buffer: Prepare a GTPγS binding buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4) containing GDP.

-

Reaction Mixture: In a 96-well plate, combine membranes, varying concentrations of the test compound, and [³⁵S]-GTPγS.

-

Incubation: Incubate at 30°C for 60 minutes.

-

Separation and Quantification: Terminate the reaction by rapid filtration and quantify the amount of bound [³⁵S]-GTPγS by scintillation counting.

-

Data Analysis: Plot the stimulated [³⁵S]-GTPγS binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum effect (Emax) relative to a full agonist like acetylcholine or carbachol.

Ex Vivo Tissue Assay

Objective: To confirm functional agonist activity in a physiological tissue preparation.

Protocol: Guinea Pig Ileum Contraction Assay

-

Tissue Preparation: Isolate a segment of the terminal ileum from a guinea pig and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Tension Recording: Connect the tissue to an isometric force transducer to record contractile responses.

-

Dose-Response Curve: After an equilibration period, add cumulative concentrations of 3-Methyl-4-pyrrolidin-2-yl-1,2,5-oxadiazole to the organ bath and record the resulting contractions.

-

Data Analysis: Plot the contractile response as a percentage of the maximum response to acetylcholine against the logarithm of the compound concentration to determine its EC₅₀ and relative efficacy.

Conclusion

While direct experimental evidence for the mechanism of action of 3-Methyl-4-pyrrolidin-2-yl-1,2,5-oxadiazole is not currently available, a compelling hypothesis can be formulated based on established principles of medicinal chemistry and the known pharmacology of structurally related compounds. The evidence strongly suggests that this molecule is likely to function as a muscarinic acetylcholine receptor agonist. This technical guide has detailed the rationale behind this hypothesis, explored the relevant signaling pathways, and provided a comprehensive and rigorous experimental framework for its validation. The protocols and insights contained herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel cholinergic therapeutics.

References

- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.

- Frejat, M., et al. (2022). 1,2,4-oxadiazole pyrrolidine derivatives and their antibacterial activity. Recent insights about pyrrolidine core skeletons in pharmacology.

- May, J. A. (2024). Muscarinic Agonists.

- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.

- RxList. (2024, October 8). How Muscarinic Agonists Work - Uses, Side Effects, Drug Names.

- Scarselli, M., et al. (2007). M1 muscarinic receptor signaling in mouse hippocampus and cortex. PubMed.

- Taylor & Francis Group. (1997).

- Tobin, A. B. (2000). Cellular signaling mechanisms for muscarinic acetylcholine receptors. PubMed.

- Rohit Chemistry. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method [Video]. YouTube.

- Dr.Oracle. (2025, November 21). How do muscarinic (muscarinic) agonists and antagonists work?.

- Wess, J. (2004).

- Molecules. (2006). Muscarinic Receptor Agonists and Antagonists.

- Burstein, E. S., et al. (2005). G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists. PubMed.

- BenchChem. (2025). Downstream Signaling Pathways of M1/M4 Muscarinic Agonists: A Technical Guide.

- Wikipedia. (n.d.). Muscarinic acetylcholine receptor.

- American Physiological Society. (2023, October 11).

- Molecules. (n.d.). Muscarinic Receptor Agonists and Antagonists.

- AccessPharmacy. (n.d.). Muscarinic Receptor Agonists and Antagonists | Goodman and Gilman's Manual of Pharmacology and Therapeutics, 2e.

- RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles.

- Wikipedia. (n.d.). G protein-coupled receptor.

- StatPearls. (n.d.). Biochemistry, G Protein Coupled Receptors.

- UW Pressbooks. (n.d.). Signal Transduction 1: G Protein Coupled Receptors.

- Circulation Research. (2024, June 20). G Protein-Coupled Receptors: A Century of Research and Discovery.

- TeachMePhysiology. (2024, April 8). G-Proteins (GPCRs) - Structure - Function.

- Sharma, S., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (n.d.).

- ResearchGate. (2025, August 5). Polycyclic systems containing 1,2,4-oxadiazole ring 2. 4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-ones: Synthesis and prediction of biological activity.

- MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.

- ResearchGate. (n.d.).

Sources

- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 2. ijper.org [ijper.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. How Muscarinic Agonists Work - Uses, Side Effects, Drug Names [rxlist.com]

- 7. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 8. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 11. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

- 13. journals.physiology.org [journals.physiology.org]

- 14. droracle.ai [droracle.ai]

- 15. rjptonline.org [rjptonline.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

The Emergence of Pyrrolidinyl-1,2,5-Oxadiazoles: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For decades, the quest for novel therapeutic agents has driven medicinal chemists to explore the vast landscape of heterocyclic chemistry. Among the myriad of scaffolds, the unique combination of a pyrrolidine ring with a 1,2,5-oxadiazole core has given rise to a class of compounds with significant potential, particularly in the realm of neuroscience. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological evaluation of pyrrolidinyl-1,2,5-oxadiazole compounds, with a focus on their development as potent and selective muscarinic receptor agonists.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

The 1,2,5-oxadiazole, also known as furazan, is a five-membered aromatic heterocycle characterized by its electron-deficient nature, which imparts metabolic stability and unique electronic properties.[1][2] Its derivatives have found applications in various fields, including materials science and medicine, where they have been investigated for a range of biological activities.[3][4] On the other hand, the pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast number of natural products and synthetic drugs, valued for its ability to introduce three-dimensionality and serve as a key pharmacophoric element.[5]

The strategic combination of these two moieties, the pyrrolidinyl-1,2,5-oxadiazole scaffold, emerged from the rational design of bioisosteres for ester groups in known biologically active molecules. This endeavor was particularly prominent in the development of agonists for muscarinic acetylcholine receptors (mAChRs), which are crucial targets for treating cognitive disorders like Alzheimer's disease.

A Historical Perspective: The Quest for Muscarinic Agonists

The story of pyrrolidinyl-1,2,5-oxadiazoles is intrinsically linked to the development of therapies for cholinergic system dysfunction. In the early 1990s, significant research efforts were directed towards creating functionally selective M1 muscarinic agonists to address the loss of cholinergic neurons observed in Alzheimer's disease.[5] Initial work by Merck focused on improving the metabolic stability of arecoline, a natural muscarinic agonist, by replacing its ester group with a 1,2,4-oxadiazole ring.[5]

This pioneering work set the stage for exploring other heterocyclic bioisosteres. Researchers, notably Sauerberg and his team, began to investigate 1,2,5-thiadiazole and 1,2,5-oxadiazole analogues of aceclidine and other azabicyclic structures as potent muscarinic agonists.[6][7] While much of the early success and focus was on the 1,2,5-thiadiazole series, which led to the development of xanomeline, an M1/M4 selective agonist, the corresponding 1,2,5-oxadiazole analogues were also synthesized and evaluated.[5][6] These early studies, though often highlighting the superior potency of the thiadiazole counterparts, laid the foundational groundwork for understanding the structure-activity relationships (SAR) within this class of compounds and established the potential of the pyrrolidinyl-1,2,5-oxadiazole scaffold as a viable pharmacophore for muscarinic receptor modulation.

Synthetic Strategies: Constructing the Pyrrolidinyl-1,2,5-Oxadiazole Core

The synthesis of pyrrolidinyl-1,2,5-oxadiazole compounds generally involves the construction of the 1,2,5-oxadiazole ring from an appropriate precursor, followed by or preceded by the introduction of the pyrrolidine moiety. A common and effective strategy involves the cyclization of an amidoxime derived from a pyrrolidine-containing nitrile.

General Synthetic Workflow

Caption: General synthetic workflow for pyrrolidinyl-1,2,5-oxadiazoles.

Detailed Experimental Protocol: Synthesis of a 3-(Pyrrolidin-1-yl)-1,2,5-oxadiazole Derivative

This protocol is a representative example for the synthesis of a pyrrolidinyl-1,2,5-oxadiazole derivative, adapted from general procedures for 1,2,5-oxadiazole synthesis.[8][9]

Step 1: Synthesis of the Pyrrolidine Nitrile Precursor

-

To a solution of a suitable pyrrolidine derivative (e.g., 3-hydroxypyrrolidine) in an appropriate solvent (e.g., dichloromethane), add a cyanating agent (e.g., trimethylsilyl cyanide with a catalytic amount of a Lewis acid).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired pyrrolidine nitrile.

Step 2: Formation of the Pyrrolidine Amidoxime

-

Dissolve the pyrrolidine nitrile in a suitable solvent (e.g., ethanol).

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Extract the product with an appropriate organic solvent and purify by recrystallization or column chromatography to yield the pyrrolidine amidoxime.

Step 3: Cyclization to the 1,2,5-Oxadiazole Ring

-

Dissolve the pyrrolidine amidoxime in a suitable solvent (e.g., N,N-dimethylformamide).

-

Add a dehydrating agent (e.g., N,N'-carbonyldiimidazole) and stir the mixture at room temperature.

-

Alternatively, the cyclization can be achieved by heating the amidoxime in the presence of a suitable reagent like sodium hydroxide.[3]

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final pyrrolidinyl-1,2,5-oxadiazole compound by column chromatography or recrystallization.

Pharmacological Profile: Muscarinic Receptor Agonism

The primary therapeutic interest in pyrrolidinyl-1,2,5-oxadiazole compounds lies in their activity as muscarinic receptor agonists. These compounds have been shown to bind to and activate mAChRs, particularly the M1 subtype, which is highly expressed in the brain regions associated with cognition.

Mechanism of Action at the Muscarinic Receptor

Caption: Signaling pathway of M1 muscarinic receptor activation.

Pyrrolidinyl-1,2,5-oxadiazole compounds act as agonists at the M1 muscarinic receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR). Upon binding, the agonist induces a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream signaling events ultimately lead to increased neuronal excitability, a key process for enhancing cognitive function.

Structure-Activity Relationships (SAR)

The pharmacological activity of pyrrolidinyl-1,2,5-oxadiazole derivatives is highly dependent on their structural features. Key SAR insights have been derived from studies on these and closely related compounds, such as the 1,2,5-thiadiazole analogues.

-

The Azabicyclic Moiety: The nature of the azabicyclic ring system, including the pyrrolidine, is crucial for receptor interaction. The stereochemistry and conformational flexibility of this group significantly influence binding affinity and efficacy.[6]

-

The 1,2,5-Oxadiazole Core: The oxadiazole ring serves as a bioisosteric replacement for an ester group, providing metabolic stability. Its electron-withdrawing nature also influences the basicity of the pyrrolidine nitrogen, which is important for the interaction with the receptor's binding site.

-

Substituents on the 1,2,5-Oxadiazole Ring: The presence and nature of substituents on the 1,2,5-oxadiazole ring can modulate potency and selectivity. For instance, in the related 1,2,5-thiadiazole series, alkoxy and alkylthio substituents at the 3-position were found to be critical for high M1 agonist efficacy.[6] Similar trends are anticipated for the 1,2,5-oxadiazole analogues.

Quantitative Data for Selected Muscarinic Agonists

While specific data for a broad range of pyrrolidinyl-1,2,5-oxadiazole compounds is not extensively available in a single source, the following table presents representative data for related 1,2,5-oxadiazole and 1,2,5-thiadiazole muscarinic agonists to illustrate the potency of this class of compounds.

| Compound ID | Heterocycle | Azabicyclic Moiety | M1 Receptor Affinity (Ki, nM) | Functional Activity (EC50, nM) |

| 19a | 1,2,5-Oxadiazole | Tetrahydropyridine | Moderate | Low Efficacy |

| 19b | 1,2,5-Oxadiazole | Tetrahydropyridine | Moderate | Low Efficacy |

| 5d (Butoxy-TZTP) | 1,2,5-Thiadiazole | Tetrahydropyridine | High (low nM) | High (pM range) |

| 5f (Hexyloxy-TZTP) | 1,2,5-Thiadiazole | Tetrahydropyridine | High (low nM) | High (pM range) |

Data adapted from Sauerberg et al.[6]

Future Directions and Therapeutic Potential

The exploration of pyrrolidinyl-1,2,5-oxadiazole compounds as muscarinic agonists represents a promising avenue for the development of novel treatments for cognitive disorders. The scaffold's favorable physicochemical properties, including metabolic stability and potential for brain penetration, make it an attractive starting point for further optimization.

Future research in this area will likely focus on:

-

Fine-tuning Selectivity: Synthesizing and evaluating a broader range of derivatives to enhance selectivity for the M1 receptor over other muscarinic subtypes, thereby minimizing potential side effects.

-

Exploring Other Therapeutic Areas: Investigating the potential of these compounds in other therapeutic areas where muscarinic receptor modulation is beneficial, such as schizophrenia and pain management.

-

Advanced Drug Delivery: Developing novel formulations and drug delivery strategies to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds.

References

[5] Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. [Link not available] [6] Novel Functional M1 Selective Muscarinic Agonists. Synthesis and Structure-Activity Relationships of 3-(1,2,5-thiadiazolyl). [Link] [1] Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. [Link] [7] Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships. [Link] [10] Muscarinic Receptor Agonists and Antagonists. [Link] [11] The action of (+/-)L-660,863 [(+/-)3-(3-amino-1,2,4-oxadiazole-5-yl)-quinuclidine] at muscarinic receptor subtypes in vitro. [Link] [12] Synthesis of Cyclopyrrolidine Clubbed with Oxadiazole Bases and Evaluation of their Anti-Diabetic Activity through in vivo. [Link not available] [13] Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link not available] [14] Synthesis of (1-Azabicyclo[3.3.0]octanyl)methyl-Substituted Aromatic Heterocycles and Their Muscarinic Activity1). [Link] [15] SYNTHESIS OF SUBSTITUTED 1,3,4-OXADIAZOLE DERIVATIVES. [Link] [16] Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. [Link] [8] Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. [Link] Muscarinic Receptor Agonists and Antagonists. [Link] [3] Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. [Link] [4] Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds. [Link] [17] Synthesis and muscarinic M3 pharmacological activities of 1-azabicyclo[2.2.2]octan-3-one oxime derivatives. [Link] [2] Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. [Link] [18] Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. [Link] Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds. [Link] [19] Synthesis of 3-(5-)(alkoxy-NNO-azoxy)methyl-1,2,4-oxadiazoles. [Link] [9] 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijper.org [ijper.org]

- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The action of (+/-)L-660,863 [(+/-)3-(3-amino-1,2,4-oxadiazole-5-yl)-quinuclidine] at muscarinic receptor subtypes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijper.org [ijper.org]

- 13. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 14. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 15. SYNTHESIS OF SUBSTITUTED 1,3,4-OXADIAZOLE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and muscarinic M3 pharmacological activities of 1-azabicyclo[2.2.2]octan-3-one oxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

In Silico Analysis of 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole: A Technical Guide for Drug Discovery Professionals

Foreword: The Rationale for In Silico Exploration

In the landscape of modern drug discovery, the strategic application of computational, or in silico, methodologies is no longer a niche specialty but a cornerstone of efficient and targeted therapeutic development. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide a comprehensive, practical framework for the in-silico characterization of novel chemical entities. Our subject, 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole, serves as a representative model for the broader class of oxadiazole-containing compounds. The oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]

This document will eschew a rigid, templated approach. Instead, we will navigate the in silico workflow with a logic-driven narrative, emphasizing the "why" behind each experimental choice. Our objective is to empower the reader with not just a protocol, but with the scientific reasoning to adapt and apply these techniques to their own research endeavors. We will proceed with the full autonomy of a seasoned application scientist, focusing on creating a self-validating and robust computational study.

Foundational Steps: Ligand Preparation and Target Identification

Before any computational analysis can commence, a meticulous preparation of the small molecule of interest is paramount. The chemical structure of 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole, as sourced from chemical databases, provides our starting point.[4]

Ligand Structure Preparation: From 2D to 3D

A 2D representation of a molecule is insufficient for in silico modeling, which relies on the three-dimensional conformation of the ligand.

Experimental Protocol: Ligand Preparation

-

2D Structure Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string for 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole is obtained from a reliable chemical database.

-

3D Structure Generation: A computational chemistry software package (e.g., ChemDraw, MarvinSketch) is used to convert the 2D structure into a 3D conformation.

-

Energy Minimization: The initial 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the geometry of the molecule to a lower energy, more stable conformation.

-

File Format Conversion: The optimized 3D structure is saved in a format compatible with molecular docking and dynamics software (e.g., .mol2, .sdf, or .pdbqt).

Causality Behind the Choices: Energy minimization is a critical step as it removes steric clashes and brings the molecule to a more realistic conformational state. The choice of force field is important; MMFF94 is a robust choice for a wide range of organic molecules.

Target Selection: An Evidence-Based Approach

Given the novelty of 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole, we must turn to the broader class of 1,2,5-oxadiazoles to inform our choice of a biological target. Research has indicated that 1,2,5-oxadiazoles can act as inhibitors of SUMO-specific proteases (SENPs), which are implicated in various diseases.[5] Therefore, for the purpose of this guide, we will select SENP2 as our protein target.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protein Preparation

The crystal structure of SENP2 must be obtained from the Protein Data Bank (PDB) and prepared for docking.

Experimental Protocol: Protein Preparation

-

PDB File Acquisition: Download the crystal structure of human SENP2 (e.g., PDB ID: 2IO0) from the PDB.

-

Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any co-crystallized ligands.

-

Addition of Polar Hydrogens: Add polar hydrogen atoms to the protein structure, as these are often omitted in crystal structure files but are crucial for accurate hydrogen bond calculations.

-

Charge Assignment: Assign appropriate partial charges to each atom of the protein.

-

Grid Box Definition: Define the binding site (the "grid box") on the protein where the docking simulation will be focused. This is typically centered on the active site or a known ligand-binding pocket.

Docking Simulation

With both the ligand and protein prepared, the docking simulation can be performed.

Experimental Protocol: Molecular Docking

-

Software Selection: Utilize a well-validated docking program such as AutoDock Vina or Schrödinger's Glide.

-

Input Files: Provide the prepared ligand and protein files as input.

-

Configuration: Set the coordinates for the grid box and specify the exhaustiveness of the search algorithm. A higher exhaustiveness will increase the computational time but also the reliability of the results.

-

Execution: Run the docking simulation.

-

Analysis of Results: The output will be a series of binding poses for the ligand, ranked by their predicted binding affinity (docking score). The top-scoring poses should be visually inspected to assess the plausibility of the predicted interactions.

Trustworthiness and Self-Validation: To ensure the reliability of the docking protocol, a re-docking experiment should be performed. The co-crystallized ligand (if present in the original PDB file) is extracted and then docked back into the protein's binding site. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose, validates the chosen docking parameters.

Visualization of the Docking Workflow

Caption: A streamlined workflow for molecular docking.

Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time.

Experimental Protocol: Molecular Dynamics Simulation

-

System Preparation: The top-scoring docked complex from the molecular docking study is used as the starting point. The complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P).

-

Ionization: Ions (e.g., Na+ and Cl-) are added to the system to neutralize the overall charge and to mimic physiological salt concentrations.

-

Minimization: The entire system is energy minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at that temperature and pressure (NVT and NPT ensembles). This allows the system to reach a stable state.

-

Production Run: A long-duration MD simulation (e.g., 100 nanoseconds) is performed, during which the trajectory of all atoms is recorded at regular intervals.

-

Trajectory Analysis: The saved trajectory is analyzed to calculate various parameters, such as RMSD, root-mean-square fluctuation (RMSF), and hydrogen bond interactions over time.

Expertise and Experience in Interpretation: A stable RMSD of the protein backbone and the ligand throughout the simulation suggests a stable binding complex. High RMSF values for certain protein residues can indicate flexible regions that may be important for ligand binding or protein function.

Visualization of the MD Simulation Workflow

Caption: The sequential steps of a molecular dynamics simulation.

ADMET Prediction: Profiling Drug-Likeness

An essential component of modern in silico drug discovery is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

Experimental Protocol: ADMET Prediction

-

Software Selection: Utilize a reliable ADMET prediction tool, such as SwissADME or pkCSM.

-

Input: Provide the 2D structure or SMILES string of 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole.

-

Analysis: The software will calculate a range of physicochemical and pharmacokinetic properties.

Data Presentation: Predicted ADMET Properties

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | Calculated | < 500 g/mol |

| LogP | Calculated | < 5 |

| Hydrogen Bond Donors | Calculated | < 5 |

| Hydrogen Bond Acceptors | Calculated | < 10 |

| Lipinski's Rule of Five | Pass/Fail | Pass |

| Blood-Brain Barrier Permeability | Predicted | Varies |

| CYP450 Inhibition | Predicted | Non-inhibitor |

| hERG Inhibition | Predicted | Low risk |

| Ames Mutagenicity | Predicted | Non-mutagenic |

(Note: The "Calculated" and "Predicted" values would be filled in with the actual results from the ADMET prediction software.)

Authoritative Grounding: The parameters in the table are based on widely accepted guidelines in medicinal chemistry, such as Lipinski's Rule of Five, which helps to predict the oral bioavailability of a drug candidate.

Concluding Remarks and Future Directions

This guide has outlined a comprehensive in silico workflow for the initial characterization of a novel compound, 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole. The methodologies described, from ligand and protein preparation to molecular docking, molecular dynamics, and ADMET prediction, provide a robust framework for generating initial hypotheses about a compound's potential biological activity and drug-like properties.

The insights gleaned from these computational studies are invaluable for guiding subsequent experimental validation. For example, the predicted binding mode from molecular docking can inform site-directed mutagenesis studies to confirm the key interacting residues. Similarly, the ADMET predictions can help prioritize compounds with more favorable pharmacokinetic profiles for further development.

It is imperative to remember that in silico modeling is a predictive science. The results should always be interpreted with a critical eye and validated through in vitro and in vivo experiments. However, when applied judiciously, the computational approaches detailed herein can significantly accelerate the drug discovery process, saving both time and resources.

References

-

In Silico Study of Novel Oxadiazole Derivatives in Search of Potential Lead Compounds. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Identification of 1,2,5-oxadiazoles as a new class of SENP2 inhibitors using structure based virtual screening. (2014). PubMed. Retrieved January 19, 2026, from [Link]

-